molecular formula C14H16BrN3O2S B2707824 N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE CAS No. 514182-62-8

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE

Cat. No.: B2707824
CAS No.: 514182-62-8
M. Wt: 370.27
InChI Key: CUZVFNJLVMZFFE-JQIJEIRASA-N
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Description

Evolution of Thiazolidinone Research

Thiazolidinones, characterized by a five-membered ring containing nitrogen, sulfur, and a ketone group, first gained prominence in the 1940s with the discovery of thiazolidomycin’s antimicrobial properties. The 1970s marked a turning point with Takeda Pharmaceutical’s development of ciglitazone, a thiazolidinedione (TZD) derivative demonstrating hypoglycemic effects in diabetic models. This discovery catalyzed interest in thiazolidinones as privileged scaffolds for drug discovery, leading to FDA approvals of pioglitazone (51 ) and rosiglitazone (52 ) for type 2 diabetes by 1999.

Parallel developments revealed thiazolidinones’ versatility beyond metabolic disorders. By the early 2000s, researchers reported derivatives with antiviral, anticancer, and anti-Toxoplasma gondii activities. For example, Tenório et al. (2005) demonstrated that thiazolidinones substituted at the 2- and 5-positions eliminated intracellular T. gondii tachyzoites at micromolar concentrations. These findings underscored the scaffold’s adaptability, driven by its capacity to engage diverse biological targets, including PPARγ receptors, proteases, and DNA.

Significance of Acetamide-Functionalized Thiazolidinones

The incorporation of acetamide moieties into thiazolidinones emerged as a strategic modification to enhance solubility and target affinity. Early work by Jain et al. (2012) highlighted that substitutions at the thiazolidinone’s 3- and 5-positions profoundly influenced bioactivity. Acetamide-functionalized derivatives, such as 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamides , demonstrated improved pharmacokinetic profiles compared to non-polar analogs.

The acetamide group’s hydrogen-bonding capacity enables interactions with enzymatic active sites. For instance, Carradori et al. (2017) synthesized thiazolidinone-acetamide hybrids that inhibited T. gondii invasion at IC~50~ values of 5 μM, outperforming sulfadiazine (IC~50~ = 43 μM). This enhancement arises from the acetamide’s ability to form critical hydrogen bonds with parasitic proteases, stabilizing inhibitor-enzyme complexes.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-8-4-5-10(9(15)6-8)17-12(19)7-11-13(20)18(3)14(16-2)21-11/h4-6,11H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZVFNJLVMZFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

    Thiazolidinone Formation: The brominated intermediate is then reacted with thiourea and chloroacetic acid under basic conditions to form the thiazolidinone ring.

    Acetamide Formation: The final step involves the reaction of the thiazolidinone intermediate with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit promising antimicrobial activity. For instance, similar compounds have been evaluated against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi. The mechanisms often involve disruption of microbial cell walls or inhibition of essential metabolic pathways. The compound may share these mechanisms due to its structural similarities with known antimicrobial agents .

Anticancer Activity

Research indicates that compounds with thiazolidine moieties can exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and others. The evaluation typically utilizes assays such as Sulforhodamine B (SRB) to assess cell viability and proliferation rates . Molecular docking studies further elucidate the binding affinity of these compounds to specific cancer-related targets, suggesting a mechanism for their anticancer effects .

Case Studies

  • Antibacterial Activity Evaluation
    • A study synthesized several thiazolidine derivatives and assessed their antibacterial activity using the turbidimetric method. Compounds similar to N-(2-Bromo-4-methylphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .
  • Anticancer Screening
    • In vitro studies on thiazolidine derivatives revealed that some compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. Notably, derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, which is critical for therapeutic efficacy and safety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications at various positions on the thiazolidine ring or the aromatic moiety can significantly influence both antimicrobial and anticancer activities. Researchers continue to explore these modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity
Primary Compound Thiazolidinone 2-Bromo-4-methylphenyl, methylimino ~422.3 (estimated) Not reported
Compound A Thiazolidinone 3-Bromobenzylidene, sulfanylidene 516.4 Antimicrobial
Compound B Oxazole 4-Bromophenylsulfonyl, 2-methoxyphenyl 601.5 Enzyme inhibition
N-(6-CF₃-benzothiazole-2-yl)-2-Cl-Ph Benzothiazole 3-Chlorophenyl, trifluoromethyl ~375.8 Anti-inflammatory (inferred)
Goxalapladib Naphthyridine Trifluoromethylbiphenyl, piperidinyl 718.8 Atherosclerosis treatment

Research Findings and Implications

  • Thiazolidinone vs. Oxazole/Benzothiazole: The thiazolidinone’s non-aromatic structure may confer conformational adaptability for binding to flexible enzyme pockets, whereas rigid aromatic cores (benzothiazole, oxazole) favor interactions with planar targets .
  • Methylimino groups may act as hydrogen bond donors, unlike sulfanylidene or sulfonyl groups, which are primarily electrophilic .
  • Therapeutic Potential: While the primary compound’s activity is uncharacterized, analogs with brominated aromatic systems and thiazolidinone cores show promise in antimicrobial and enzyme-inhibitory roles .

Biological Activity

N-(2-Bromo-4-methylphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the bromo and methyl substituents on the phenyl ring enhances its pharmacological profile.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thioamides with α-halo ketones or aldehydes. For this specific compound, methods such as the Knoevenagel reaction and one-pot three-component reactions are commonly employed .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of thiazolidinone derivatives. Compounds similar to N-(2-bromo-4-methylphenyl)-2-acetamide have shown significant antibacterial activity against various strains. For instance, derivatives with halogen substitutions on the phenyl ring exhibited enhanced efficacy against Gram-positive bacteria .

Anticancer Properties

Research indicates that compounds containing thiazolidinone moieties can exhibit cytotoxic effects against cancer cell lines. For example, studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including inhibition of Bcl-2 proteins and modulation of cell cycle regulators .

CompoundCell LineIC50 (µM)Mechanism
Compound 1A549 (lung adenocarcinoma)1.61 ± 1.92Bcl-2 inhibition
Compound 2Jurkat (T-cell leukemia)<20Apoptosis induction
N-(2-Bromo-4-methylphenyl)-2-acetamideMCF7 (breast cancer)TBDTBD

Anticonvulsant Activity

In a picrotoxin-induced convulsion model, related compounds have demonstrated significant anticonvulsant activity. The structure–activity relationship (SAR) suggests that para-halogen substituents on the phenyl ring are crucial for enhancing anticonvulsant effects .

Case Studies

  • Anticancer Activity : A study investigated a series of thiazolidinone derivatives for their anticancer properties against A549 and NIH/3T3 cell lines. The results indicated that certain modifications to the thiazolidinone structure significantly increased cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another research focused on synthesizing 2-(4-substituted-phenylimino)thiazolidin-4-one derivatives and evaluating their antibacterial activity. The findings revealed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Bromo-4-Methylphenyl)-2-[(2E)-3-Methyl-2-(Methylimino)-4-Oxo-1,3-Thiazolidin-5-Yl]Acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves stirring intermediates (e.g., thiazolidinone derivatives) with halogenated acetamide precursors in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and products are precipitated by adding water .
  • Key Considerations : Optimize stoichiometry to minimize byproducts and confirm intermediate purity via NMR or HPLC before proceeding to the final coupling step.

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for structure refinement and ORTEP-3 for molecular graphics can unambiguously determine stereochemistry. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks.
  • Validation : Cross-reference experimental data with computational models (e.g., DFT) to validate intramolecular interactions and confirm the (2E) configuration of the thiazolidinone moiety.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Techniques :

  • NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and thiazolidinone carbonyls (δ 165–175 ppm) to confirm regiochemistry .
  • IR : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward target proteins (e.g., enzymes linked to hypoglycemic activity ). Use QSAR models to predict solubility, logP, and metabolic stability.
  • Validation : Compare computational predictions with in vitro assays (e.g., hepatic microsomal stability tests) and refine models iteratively.

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology : Apply triangulation by combining in vitro, in vivo (e.g., Wistar albino mice models ), and ex vivo data. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
  • Case Study : If hypoglycemic activity varies between studies, control for variables like dosage, administration route, and animal strain. Replicate experiments under standardized conditions .

Q. How does the compound’s electronic structure influence its reactivity?

  • Analysis : Conduct DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Correlate electron density at the bromine substituent with susceptibility to nucleophilic substitution.
  • Experimental Validation : Perform kinetic studies under varying pH conditions to probe reaction mechanisms.

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